Neoechinulin B is a naturally occurring compound classified as a prenylated indole diketopiperazine alkaloid. It is primarily derived from fungi, particularly species within the genus Penicillium and Aspergillus. The compound has garnered attention due to its promising antiviral properties, particularly against viruses such as the hepatitis C virus and SARS-CoV-2, the virus responsible for COVID-19. Its structural simplicity belies its significant biological activity, making it a subject of interest in pharmaceutical research aimed at developing novel antiviral agents .
The synthesis of neoechinulin B has historically posed challenges due to its complex structure. Recent advancements have led to the development of a streamlined two-step synthesis process. This method involves:
This synthetic route has been optimized under mild laboratory conditions, yielding neoechinulin B and 16 derivatives with significant antiviral activity .
Neoechinulin B undergoes several chemical reactions that are integral to its biological function:
The mechanism through which neoechinulin B exerts its antiviral effects involves:
Neoechinulin B exhibits several notable physical and chemical properties:
These properties are crucial for its application in drug formulation and delivery systems .
Neoechinulin B has several scientific applications:
Neoechinulin B belongs to the reverse-prenylated indole diketopiperazine (DKP) alkaloid family, characterized by distinctive isoprenoid modifications on a cyclo(L-Trp-L-Ala) core. The assembly initiates with the condensation of L-tryptophan and L-alanine by a non-ribosomal peptide synthetase (NRPS) to form the cyclic dipeptide scaffold (cyclo-TA) [10]. Prenylation—a pivotal structural elaboration—occurs via reversed C2-attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the indole ring. This stereospecific modification differentiates neoechinulin B from regular C3-prenylated alkaloids and is enzymatically mediated by dedicated prenyltransferases (Section 1.2). The cyclo-TA backbone subsequently undergoes dehydrogenation between C14 and C17 (Δ¹⁴ bond), introducing an exomethylene group critical for bioactivity [3] [9]. This two-step process (prenylation followed by dehydrogenation) serves as a biosynthetic branch point, directing metabolite flux toward neoechinulin-type compounds rather than echinulin derivatives [2].
The neoechinulin B biosynthetic pathway employs a cascade of specialized enzymes:
Table 1: Key Enzymes in Neoechinulin B Biosynthesis
Enzyme | Gene Symbol | Function | Localization | Substrate Specificity |
---|---|---|---|---|
NRPS | criC/echPS | Cyclo(L-Trp-L-Ala) backbone synthesis | Cytoplasm | L-Trp, L-Ala |
Reverse PT | criA/echPT1 | C2 reverse-prenylation of cyclo-TA | Membrane | Cyclo-TA, DMAPP |
Cytochrome P450 | criE/echP450 | Dehydrogenation (Δ¹⁰ bond formation) | ER | Preechinulin |
Multi-specific PT | criF/echPT2 | C5/C6/C7 prenylation | Cytoplasm | Preechinulin > Neoechinulin A |
This enzymatic sequence culminates in spontaneous dehydrogenation at C14-C17, forming neoechinulin B’s characteristic exomethylene group—a transformation potentially non-enzymatic or facilitated by unidentified oxidoreductases [3] [10].
The biosynthetic gene cluster (BGC) for neoechinulin B is conserved in Eurotium (teleomorph of Aspergillus) and Aspergillus spp. (e.g., A. ruber, A. fumigatus). In E. cristatum NWAFU-1, the 27.4 kb cri cluster comprises seven co-regulated genes:
Heterologous expression of criC in Aspergillus oryzae confirmed its role in cyclo-TA production (34 mg/L yield) [10]. Similarly, expressing the ech cluster from A. ruber in A. nidulans produced preechinulin and neoechinulin A but not neoechinulin B, implying cluster-specific limitations in later dehydrogenation steps [2]. This genetic architecture enables combinatorial biosynthesis—e.g., co-expressing criC with prenyltransferases from other clusters yields hybrid prenylated DKPs [10].
Neoechinulin B synthesis is governed by hierarchical regulatory mechanisms:
Table 2: Genetic Components of Neoechinulin B Biosynthesis
Genetic Element | Function | Impact on Neoechinulin B Yield |
---|---|---|
criC/echPS | Encodes NRPS for diketopiperazine scaffold | Essential (no backbone formation) |
laeA | Global cluster activator | 10–20-fold reduction if deleted |
criB | Transporter for intermediate export | Modest decrease (≈30%) |
HDACs (RpdA, HdaA) | Chromatin remodeling | 2–5-fold increase if inhibited |
These insights facilitate metabolic engineering—e.g., overexpressing laeA or modulating culture conditions enhances neoechinulin B titers 3–5 fold [1] [10].
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